An In-depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: Structure, Moieties, and Synthetic Considerations
An In-depth Technical Guide to N-hydroxy-1-hydrazinecarboxamide: Structure, Moieties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxy-1-hydrazinecarboxamide is a small, polar organic molecule with the molecular formula CH₅N₃O₂.[1] Its structure features a unique combination of a hydrazine backbone, a carboxamide group, and a hydroxylamine moiety. This guide provides a detailed analysis of its proposed chemical structure, a breakdown of its constituent functional groups, and a discussion of its potential chemical properties and synthetic pathways based on analogous, well-characterized compounds. This document serves as a foundational resource for researchers interested in the potential applications of this and related N-hydroxylated hydrazine derivatives in medicinal chemistry and drug development.
Introduction: The Intriguing Landscape of N-Hydroxylated Compounds
N-hydroxylated motifs are prevalent in a variety of biologically active molecules, both natural and synthetic. The incorporation of an N-hydroxy group can significantly influence a molecule's physicochemical properties, including its acidity, hydrogen bonding capacity, and metal-chelating ability. A well-known example is Hydroxyurea (also known as N-hydroxyurea), an antineoplastic agent that functions by inhibiting the enzyme ribonucleotide reductase.[2][3] The N-hydroxyamide functionality is crucial for its biological activity. N-hydroxy-1-hydrazinecarboxamide, the subject of this guide, presents a fascinating scaffold that combines the features of a hydroxylamine with a hydrazinecarboxamide core, suggesting a rich chemical landscape for exploration.
Proposed Chemical Structure and Key Moieties
Caption: Proposed structure of N-hydroxy-1-hydrazinecarboxamide.
The molecule can be deconstructed into three key functional moieties:
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Hydrazine Moiety (-NH-NH₂): A core structural feature consisting of a nitrogen-nitrogen single bond.
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Carboxamide Moiety (-C(=O)N<): A carbonyl group attached to a nitrogen atom. This functional group is known for its planarity and ability to participate in hydrogen bonding.
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N-hydroxy (Hydroxylamine) Moiety (-N-OH): A hydroxyl group directly bonded to a nitrogen atom. This is a critical functional group that imparts unique chemical properties.
In-depth Analysis of Functional Moieties
The Hydrazine Core: A Nucleophilic Hub
The hydrazine moiety is characterized by the presence of lone pairs of electrons on both nitrogen atoms, making it a potent nucleophile. The terminal amino group (-NH₂) is generally more basic and nucleophilic than the substituted nitrogen. Hydrazine and its derivatives are widely used in organic synthesis to form hydrazones and other nitrogen-containing heterocycles.[4]
The Carboxamide Group: Structural Rigidity and Hydrogen Bonding
The carboxamide group is a cornerstone of peptide chemistry and is found in numerous pharmaceutical agents.[5] Key characteristics include:
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Planarity: Due to resonance between the nitrogen lone pair and the carbonyl π-system, the amide bond has significant double-bond character, leading to a planar arrangement of the atoms involved.
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Hydrogen Bonding: The amide group possesses both a hydrogen bond donor (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong intermolecular hydrogen bonds.[5] This property is crucial for molecular recognition and the formation of stable secondary structures in biomolecules.
The N-hydroxy Moiety: A Locus of Unique Reactivity
The N-hydroxy group is the most distinctive feature of N-hydroxy-1-hydrazinecarboxamide. Its properties are analogous to those observed in N-hydroxy amides and N-hydroxy peptides:
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Acidity: The proton of the N-hydroxy group is significantly more acidic than that of a typical alcohol due to the electron-withdrawing effect of the adjacent nitrogen and the resonance stabilization of the resulting conjugate base.
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Metal Chelation: The N-hydroxyamide motif is a well-known bidentate chelator for various metal ions. This property is fundamental to the biological activity of many siderophores and some metalloenzyme inhibitors.
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Nucleophilicity and Reactivity: The oxygen of the hydroxylamine can act as a nucleophile. N-hydroxylated compounds can undergo various reactions, including acylation and alkylation at the oxygen atom.[6]
Physicochemical Properties: A Predictive Overview
Based on the proposed structure, the following physicochemical properties for N-hydroxy-1-hydrazinecarboxamide can be anticipated:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 91.07 g/mol | Based on the molecular formula CH₅N₃O₂.[1] |
| Polarity | High | Presence of multiple polar functional groups capable of hydrogen bonding. |
| Water Solubility | High | Expected to be readily soluble in water and other polar protic solvents. |
| Acidity (pKa) | Likely in the range of 8-10 | Based on the pKa of similar N-hydroxy amides. |
| Physical State | Likely a solid at room temperature | Due to strong intermolecular hydrogen bonding. |
Potential Synthetic Pathways
A plausible synthetic route to N-hydroxy-1-hydrazinecarboxamide could involve the reaction of an activated carbonyl compound with hydroxylamine, followed by amination. A conceptual synthetic workflow is outlined below:
Caption: A conceptual synthetic pathway to N-hydroxy-1-hydrazinecarboxamide.
Step-by-Step Protocol (Hypothetical):
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Formation of an N-hydroxycarbamoyl Intermediate: A suitably protected hydroxylamine is reacted with an activated carbonyl species, such as phosgene or a phosgene equivalent (e.g., triphosgene), under carefully controlled, anhydrous conditions. This would likely form an N-hydroxycarbamoyl chloride or a related activated intermediate.
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Reaction with Hydrazine: The activated intermediate is then reacted with hydrazine (or a protected form of hydrazine) in a nucleophilic acyl substitution reaction. The hydrazine would displace the leaving group (e.g., chloride) to form the desired N-hydroxy-1-hydrazinecarboxamide.
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Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Spectroscopic Characterization: Predicted Signatures
The structural features of N-hydroxy-1-hydrazinecarboxamide would give rise to characteristic signals in various spectroscopic analyses:
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Infrared (IR) Spectroscopy:
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Broad O-H stretch from the N-hydroxy group (around 3200-3400 cm⁻¹).
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N-H stretching vibrations from the primary and secondary amine groups (around 3100-3300 cm⁻¹).
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A strong C=O (amide I) stretching band (around 1650-1680 cm⁻¹).
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N-H bending (amide II) vibration (around 1550-1620 cm⁻¹).
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-
¹H NMR Spectroscopy (in a polar aprotic solvent like DMSO-d₆):
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A downfield, exchangeable singlet for the N-OH proton.
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Exchangeable signals for the -NH₂ and -NH- protons.
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The chemical shifts would be influenced by hydrogen bonding and the electronic environment.
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-
¹³C NMR Spectroscopy:
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A signal for the carbonyl carbon in the range of 160-170 ppm.
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of 91.07 g/mol .
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Characteristic fragmentation patterns involving the loss of small neutral molecules like H₂O, NH₃, and CO.
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Potential Applications and Future Directions
The unique structural features of N-hydroxy-1-hydrazinecarboxamide suggest several potential areas for research and application:
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Medicinal Chemistry: As a novel scaffold, it could be a starting point for the design of new enzyme inhibitors, particularly for metalloenzymes, leveraging its metal-chelating properties. Its structural similarity to hydroxyurea suggests potential exploration in the field of anticancer drug discovery.
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Coordination Chemistry: The molecule could serve as a versatile ligand for the synthesis of novel coordination complexes with interesting structural and catalytic properties.
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Materials Science: The ability to form extensive hydrogen-bonded networks could be explored for the development of new materials with specific structural or functional properties.
Conclusion
N-hydroxy-1-hydrazinecarboxamide represents an intriguing yet under-characterized molecule at the intersection of hydroxylamine, hydrazine, and carboxamide chemistry. This guide has provided a comprehensive overview of its proposed structure, a detailed analysis of its key functional moieties, and predictions of its physicochemical and spectroscopic properties based on well-established chemical principles and data from analogous compounds. The potential for this molecule and its derivatives in various scientific disciplines warrants further investigation into its synthesis, characterization, and biological evaluation.
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